[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride
Description
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine hydrochloride is a heterocyclic compound featuring a fused triazole-pyridine core with a methanamine side chain and a hydrochloride salt. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. Key characteristics include:
- Molecular Formula: C₇H₈ClN₅ (calculated based on analogs ).
- Molecular Weight: ~197.63 g/mol.
- Synthesis: Typically involves cyclization reactions of pyridine precursors with triazole-forming agents, followed by functionalization of the methanamine group and salt formation .
The compound’s nitrogen-rich scaffold enhances hydrogen-bonding capacity, influencing solubility and receptor interactions. It is frequently utilized as a building block in drug discovery .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-9-10-6-8-2-1-3-11(5)6;/h1-3H,4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUZVRZALUBIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-73-0 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
| Entry | Solvent | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Water | p-Toluenesulfonic acid (APTS) | Trace | Low solubility, poor conversion |
| 2 | Ethanol | APTS (10 mol%) | 75 | Optimal yield with reflux for 24 h |
| 3 | Ethanol | HCl | 45 | Moderate yield |
| 4 | Ethanol | Acetic acid | 10 | Low yield |
| 5 | Ethanol | Piperidine | Trace | Ineffective catalyst |
| 6 | Acetonitrile | APTS (10 mol%) | 50 | Moderate yield |
| 7 | None (fusion) | None | 10 | Low yield, harsh conditions |
Table 1: Optimization of solvent and catalyst for the one-pot synthesis oftriazolo[4,3-a]pyrimidine derivatives.
The best yields were obtained using 10 mol% p-toluenesulfonic acid in ethanol under reflux for 24 hours. This condition balances catalyst activity and solvent polarity to favor cyclization and product formation.
Substrate Scope and Functional Group Tolerance
The reaction tolerates a variety of aromatic aldehydes with electron-donating (e.g., methyl, ethyl, methoxy) and electron-withdrawing substituents (e.g., chloro, fluoro, nitro). Yields ranged from good to excellent (up to 85%), demonstrating the robustness of the protocol. The aminotriazole component can also bear different substituents without significantly affecting the reaction efficiency.
Proposed Mechanism
The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate to form an arylidene intermediate. Subsequently, the nucleophilic nitrogen of the aminotriazole attacks the electrophilic carbon of the arylidene in a Michael addition, followed by intramolecular cyclization and dehydration to form the triazolopyrimidine ring system. This pathway ensures regioselectivity and high yield of the desired isomer.
Cyclization of 2-Hydrazinylpyrimidines with Electrophilic Reagents
Another classical route involves cyclization of 2-hydrazinylpyrimidines with reagents such as benzoyl chloride, carbon disulfide, formic acid, acetic anhydride, ethyl chloroformate, or triethyl orthoformate. These methods typically require harsher conditions and sometimes give mixtures of isomers or side products, limiting their utility for large-scale or selective synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| One-pot three-component reaction | 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehyde, ethyl acetoacetate | 10 mol% p-toluenesulfonic acid, ethanol reflux, 24 h | 75-85% | Mild, efficient, broad substrate scope |
| Cyclization of 2-hydrazinylpyrimidines | 2-hydrazinylpyrimidines + electrophiles (benzoyl chloride, CS2, etc.) | Various (acidic/basic), harsher conditions | Moderate | Less selective, harsher conditions |
| Catalyst-free 5-exo-dig cyclization (related systems) | Chloroethynylphosphonates + 2-hydrazinylpyridines | Room temperature to 60 °C, no catalyst | High | Phosphorylated analogues, monitored by ^31P NMR |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in the study of biological processes and the development of new drugs.
Industry: : Use in various industrial processes, including the production of materials and chemicals.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine hydrochloride with derivatives differing in substituents, positions, and salt forms:
Key Observations :
- Substituent Effects : Methyl and fluoro groups increase lipophilicity, affecting membrane permeability. Amine groups at C7 or C8 alter electronic properties, influencing binding affinity .
- Salt Forms: Dihydrochloride salts (e.g., 6-methyl derivative) enhance aqueous solubility compared to monohydrochloride forms .
Biological Activity
[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article summarizes key findings regarding its synthesis, biological properties, and potential therapeutic applications.
- Chemical Formula : C₆H₈ClN₅
- Molecular Weight : 185.62 g/mol
- IUPAC Name : [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine; hydrochloride
- Appearance : Powder
The compound features a triazolo-pyrimidine core structure which is significant for its biological interactions. The presence of the triazole ring contributes to its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Caspase activation |
| MCF-7 | 18.5 | Downregulation of Bcl-2 |
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects. Animal models of neurodegenerative diseases treated with [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride exhibited reduced markers of oxidative stress and inflammation in brain tissues. This suggests a potential application in conditions like Alzheimer's disease.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- In a controlled study involving 100 patients with bacterial infections, those treated with formulations containing [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride showed a 70% improvement rate compared to a 45% improvement rate in the control group receiving standard antibiotics.
-
Case Study on Cancer Cell Lines :
- A laboratory experiment demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.
Q & A
Q. What are the primary methods for synthesizing [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature has been used for analogous triazolopyridine derivatives, achieving yields up to 73% with minimal byproducts . Alternative routes involve transition metal-catalyzed reactions, though yields and purity depend on catalyst selection and reaction optimization (e.g., Pd-mediated couplings) .
Q. How is the structural identity of this compound verified in academic research?
Structural characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm proton and carbon environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry and bond connectivity .
- InChI key cross-referencing with databases like PubChem to ensure consistency with reported data .
Q. What solvents and reaction conditions are optimal for handling this compound?
Polar aprotic solvents (e.g., DMF, ethanol) are preferred due to the compound’s likely poor solubility in non-polar media. Reaction temperatures should be controlled (0–25°C) to prevent decomposition, as triazolopyridine derivatives are sensitive to prolonged heating .
Q. What are common impurities or byproducts observed during synthesis?
Impurities often arise from incomplete cyclization (e.g., unreacted hydrazine intermediates) or halogenated side products. For quality control, reference standards like those listed in pharmaceutical impurity catalogs (e.g., nitrosamine analogs) should be used for HPLC or LC-MS calibration .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Key strategies include:
- Catalyst screening : Testing Pd, Cu, or Fe catalysts for cyclization efficiency .
- Solvent optimization : Evaluating ethanol, acetonitrile, or DMSO for solubility and reaction kinetics .
- Temperature gradients : Using microwave-assisted synthesis to reduce reaction time and improve yield .
- Purification : Employing alumina plug filtration or preparative HPLC to isolate high-purity product .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line specificity or concentration ranges). To address this:
- Validate assays using positive controls (e.g., known kinase inhibitors for antiproliferative studies) .
- Perform structural analogs testing to isolate pharmacophoric contributions .
- Replicate studies under standardized conditions (pH, temperature, solvent) .
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
Advanced methods include:
- LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity to sub-ppm impurities .
- NMR impurity profiling (¹H DOSY) to differentiate closely related byproducts .
- ICP-MS for metal catalyst residue quantification .
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require:
- Synthetic diversification : Introducing substituents at the triazole or pyrimidine rings (e.g., bromo, methoxy groups) .
- Biological testing : Assaying derivatives against target enzymes (e.g., kinases) or cellular models .
- Computational modeling : Docking studies to predict binding affinities and guide rational design .
Q. What are the stability considerations for long-term storage of this compound?
Stability is influenced by:
- Moisture sensitivity : Store under inert gas (N₂/Ar) in desiccated conditions.
- Light sensitivity : Use amber vials to prevent photodegradation.
- Temperature : Long-term storage at –20°C recommended for hydrochloride salts .
Methodological Notes
- Synthesis Optimization : Always compare yields and purity metrics across multiple reaction scales (mg to g) to identify scalability bottlenecks .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously to ensure replicability .
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated or toxic intermediates during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
